2-Ethylhexyl bromide
Overview
Description
2-Ethylhexyl bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their chemistry can provide insights into the properties and reactions that 2-ethylhexyl bromide might undergo. For instance, the synthesis of various brominated compounds is a common theme in the papers, indicating that bromine-containing compounds are of significant interest in organic chemistry due to their reactivity and potential applications .
Synthesis Analysis
The synthesis of brominated organic compounds can involve several methods, including direct bromination, as seen in the synthesis of ethyl 2-(4-bromomethylphenyl)propionate . This process typically involves the addition of bromine to an organic substrate in the presence of a catalyst or initiator. The conditions for such reactions are carefully optimized to achieve high yields and selectivity. Although 2-ethylhexyl bromide is not specifically mentioned, the principles of bromination are likely to be similar.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as demonstrated by the study of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, which was characterized using X-ray diffraction and theoretical calculations . The presence of bromine atoms often influences the molecular geometry and can participate in various intermolecular interactions, such as hydrogen bonding. These structural details are crucial for understanding the reactivity and physical properties of the compounds.
Chemical Reactions Analysis
Brominated compounds are known to participate in a variety of chemical reactions. For example, ethyl 2-bromo-3-allyloxypropanoate undergoes electroreductive radical cyclization, a reaction catalyzed by a nickel complex . This highlights the role of bromine as a good leaving group in radical reactions, which is a property that 2-ethylhexyl bromide might also exhibit.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom. For instance, the corrosion inhibition study of a novel brominated surfactant shows that such compounds can interact with metal surfaces and provide protection against corrosion . The electronic structure of ethidium bromide has been studied to understand its fluorescence and intercalation properties . These studies suggest that 2-ethylhexyl bromide could also have unique physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
1. Chemistry Education
Han Li-rong (2010) discusses the use of "Ethyl bromide" in chemistry teaching. It emphasizes the importance of using research study approaches in chemistry classes, specifically mentioning ethyl bromide as a case study for teaching students to raise questions and engage in class discussions (Han Li-rong, 2010).
2. Dielectric and Mechanical Spectroscopy Studies
Preuss et al. (2012) explored binary solutions of 2-ethyl-1-hexanol and 2-ethyl-1-hexyl bromide through dielectric, shear mechanical, and solvation spectroscopy. This research aids in understanding the separation processes in these solutions and their behavior under various conditions (Preuss et al., 2012).
3. Potentiometric Titrations
Vytras et al. (1981) used 1-(Ethoxycarbonyl)pentadecyltrimethylammonium bromide, which is related to 2-ethylhexyl bromide, in potentiometric titrations for determining acidic anthraquinone dyestuffs. This study is significant for its application in analytical chemistry, particularly in dye analysis (Vytras et al., 1981).
4. Magnetic Nanocatalysts for Degradation Studies
Xie et al. (2020) investigated magnetic nanocatalysts (MNCs) for the degradation of Ethidium bromide, a compound related to 2-ethylhexyl bromide. Their work provides insights into the mechanisms and pathways of Fenton-like reactions in environmental remediation (Xie et al., 2020).
5. Polymerization Processes
Eslami and Zhu (2005) conducted emulsion atom transfer radical polymerization of 2-ethylhexyl methacrylate, which highlights the potential applications of 2-ethylhexyl bromide in polymer chemistry (Eslami & Zhu, 2005).
6. Brominated Flame Retardants
Stapleton et al. (2008) detected alternate and new brominated flame retardants, including 2-ethylhexyl-related compounds, in U.S. house dust. This study underscores the environmental presence and potential impacts of such compounds (Stapleton et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-(bromomethyl)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIYPLSXWYKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885074 | |
Record name | Heptane, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Ethylhexyl bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Ethylhexyl bromide | |
CAS RN |
18908-66-2 | |
Record name | 2-Ethylhexyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18908-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Bromomethyl)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018908662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 3-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(BROMOMETHYL)HEPTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N280JW4C4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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